

A Comparative Guide to ADB-5Br-INACA Reference Material for Researchers

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Compound of Interest

Compound Name: ADB-5Br-INACA

Cat. No.: B10827479

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This guide provides a comprehensive comparison of the analytical profiles of **ADB-5Br-INACA** and a key alternative, ADB-5'Br-BUTINACA, to assist researchers, scientists, and drug development professionals in their selection and application of these synthetic cannabinoid reference materials. The information presented is based on data from established suppliers and forensic science institutions.

Product Profiles at a Glance

Both **ADB-5Br-INACA** and ADB-5'Br-BUTINACA are indazole-based synthetic cannabinoids. While structurally similar, they differ in the absence or presence of an N-butyl substituent, a modification known to influence cannabinoid receptor activity. ADB-5'Br-BUTINACA is available as a Certified Reference Material (CRM), providing a higher level of certainty in its characterization.

Table 1: Comparison of Physicochemical Properties

Property	ADB-5Br-INACA	ADB-5'Br-BUTINACA (CRM)
Synonyms	5Br-ADB-INACA, ADB-5-bromo-INACA	ADB-5'Br-BINACA, ADB-BUT-5Br-INACA
Molecular Formula	C14H17BrN4O2	C18H25BrN4O2
Formula Weight	353.2 g/mol	409.3 g/mol
Purity	≥98%	≥98%
Formulation	A crystalline solid	A 1 mg/ml solution in methanol

Analytical Performance: A Side-by-Side Look

The primary methods for the analysis of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The following table summarizes key analytical data obtained from reference materials.

Table 2: Comparative Analytical Data

Parameter	ADB-5Br-INACA	ADB-5'Br-BUTINACA
GC-MS Retention Time	8.36 min	8.36 min
LC-QTOF-MS Retention Time	7.68 min	9.66 min
Molecular Ion [M+]	Not specified	408
Exact Mass [M+H] ⁺	Not specified	409.1234

In Vitro Cannabinoid Receptor Activity

Recent studies have explored the in vitro activity of these compounds at cannabinoid receptors. Notably, the presence of the butyl tail in ADB-5'Br-BUTINACA significantly impacts its potency compared to the tail-less **ADB-5Br-INACA**. One study found that **ADB-5Br-INACA** was significantly less potent than ADB-5'Br-BUTINACA.^[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of these synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilution in methanol.[\[2\]](#)
- Instrument: Agilent 5975 Series GC/MSD System or equivalent.[\[2\]](#)
- Column: Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m) or similar.[\[2\]](#)
- Carrier Gas: Helium (Flow: 1.46 mL/min).[\[2\]](#)
- Temperatures:
 - Injection Port: 265 °C[\[2\]](#)
 - Transfer Line: 300 °C[\[2\]](#)
 - MS Source: 230 °C[\[2\]](#)
 - MS Quad: 150 °C[\[2\]](#)
- Oven Program: 50 °C for 0 min, ramp at 30 °C/min to 340 °C and hold for 2.3 min.[\[2\]](#)
- Injection: 1 μ L, Splitless.[\[2\]](#)
- MS Parameters:
 - Mass Scan Range: 40-550 m/z[\[2\]](#)
 - Threshold: 250[\[2\]](#)

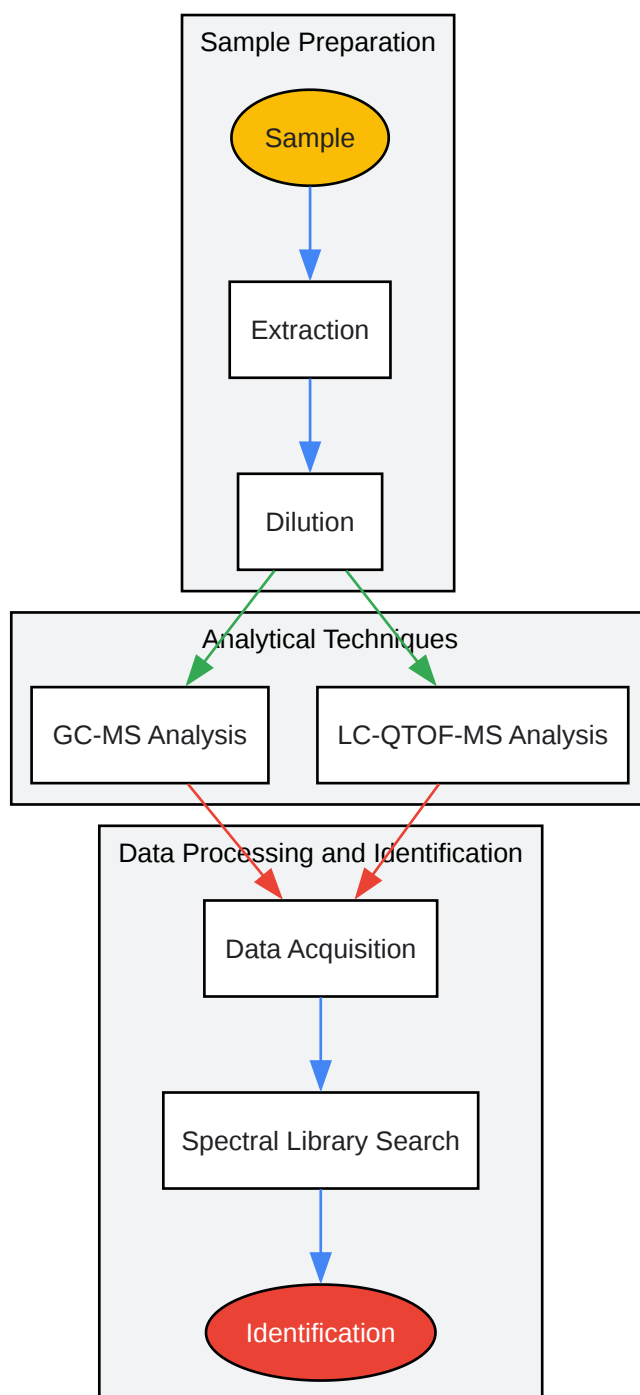
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

- Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS system or equivalent.

- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m) or similar.[3]
- Mobile Phase:
 - A: 10 mM Ammonium formate, pH 3.0[3]
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.[3]
- Temperatures:
 - Autosampler: 15 °C[3]
 - Column: 30 °C
- Injection Volume: 10 μ L.[3]
- QTOF Parameters:
 - TOF MS Scan Range: 100-510 Da[3]
 - Reference Masses: 121.050873 and 922.009798

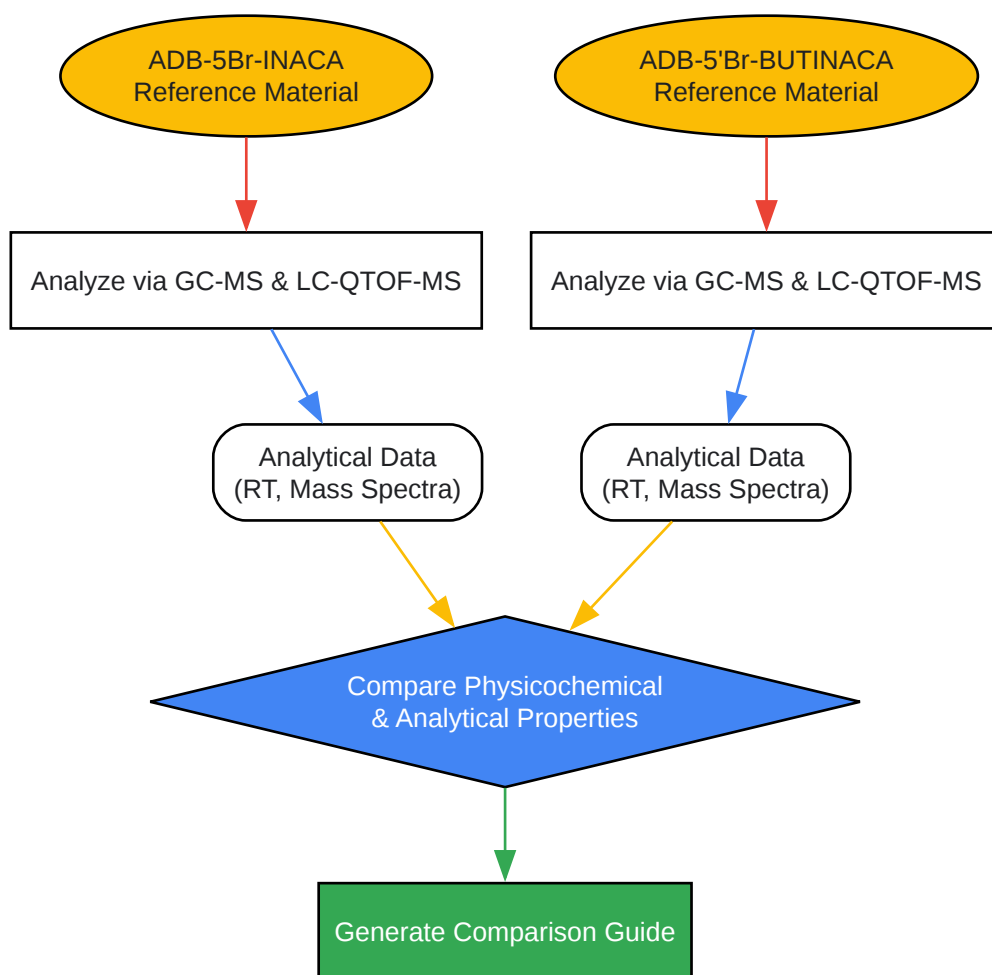
Visualizing Analytical Workflows and Biological Pathways

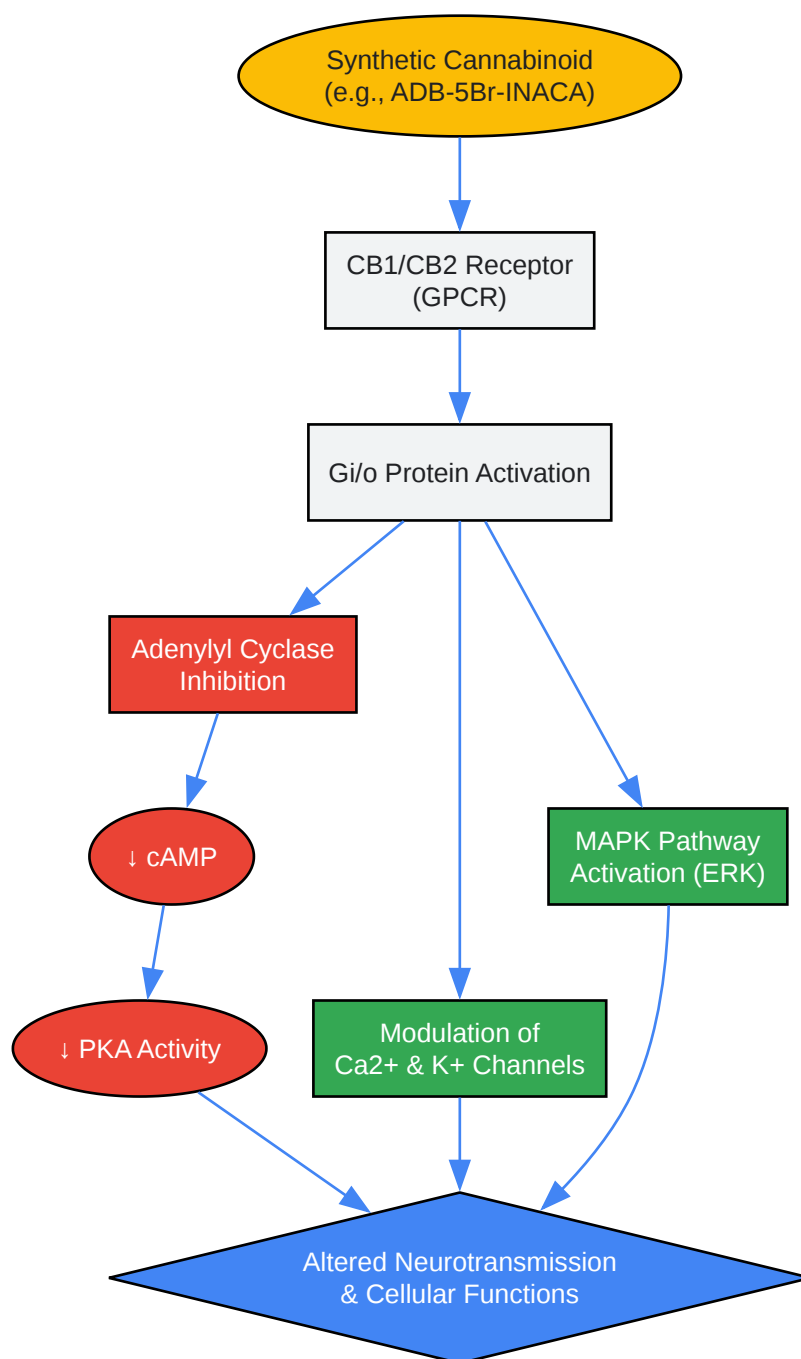
To further clarify the processes involved in the analysis and the mechanism of action of these compounds, the following diagrams are provided.



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Caption: Analytical workflow for synthetic cannabinoid identification.





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